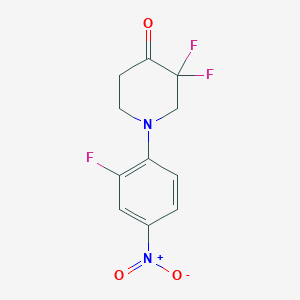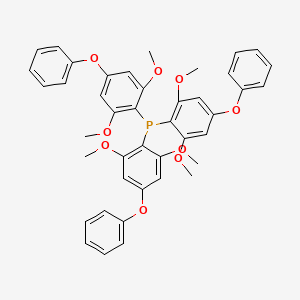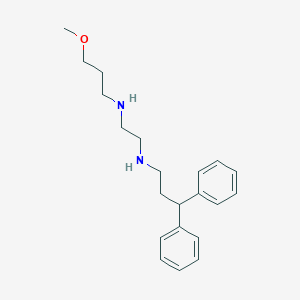
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a nitro group at the 6th position, a piperazinyl group at the 2nd position, and a propyl group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- typically involves the nitration of a quinoline derivative followed by the introduction of the piperazinyl and propyl groups. The nitration reaction can be carried out using concentrated nitric acid and sulfuric acid as reagents. The piperazinyl group can be introduced through a nucleophilic substitution reaction using piperazine, while the propyl group can be added via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
科学研究应用
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The propyl group may influence the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- 6-nitro-2-(1-piperazinyl)quinoline
- 4-bromo-6-nitro-2-(1-piperazinyl)quinoline
- 2-(1-piperazinyl)-6-nitro-8-bromoquinoline
Uniqueness
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is unique due to the presence of the propyl group at the 3rd position, which can influence its chemical properties and biological activities. The combination of the nitro, piperazinyl, and propyl groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and other fields.
属性
CAS 编号 |
610320-09-7 |
|---|---|
分子式 |
C16H20N4O2 |
分子量 |
300.36 g/mol |
IUPAC 名称 |
6-nitro-2-piperazin-1-yl-3-propylquinoline |
InChI |
InChI=1S/C16H20N4O2/c1-2-3-12-10-13-11-14(20(21)22)4-5-15(13)18-16(12)19-8-6-17-7-9-19/h4-5,10-11,17H,2-3,6-9H2,1H3 |
InChI 键 |
CYNCCROWOJCVDC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)


![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)
![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)



